![molecular formula C13H22ClNO3 B1666820 Albuterol hydrochloride CAS No. 51293-66-4](/img/structure/B1666820.png)
Albuterol hydrochloride
描述
Albuterol hydrochloride: is a medication primarily used to treat and prevent bronchospasm in patients with reversible obstructive airway disease, such as asthma and chronic obstructive pulmonary disease (COPD). It is a short-acting β2-adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, thereby improving airflow and making breathing easier .
准备方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The synthesis begins with the acylation of salicylaldehyde and halogenoacetyl halide to produce a halogenated ketone.
Catalytic Hydrogenation: The halogenated ketone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Resolution of Racemic Mixture: The racemic mixture of albuterol can be resolved using tartaric acid derivatives to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of albuterol hydrochloride typically involves large-scale catalytic hydrogenation and resolution processes to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: Albuterol hydrochloride can undergo oxidation reactions, although these are not commonly employed in its therapeutic applications.
Reduction: The compound is synthesized through reduction reactions, particularly catalytic hydrogenation.
Substitution: Various substitution reactions can be used to modify the chemical structure of this compound for research purposes.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst.
Friedel-Crafts Acylation: Salicylaldehyde and halogenoacetyl halide are used as starting materials.
Major Products: The primary product of these reactions is this compound, which is used in its pure form for medical applications .
科学研究应用
Clinical Applications
1. Treatment of Asthma and Bronchospasm
Albuterol hydrochloride is widely recognized for its role in treating bronchospasm associated with conditions such as asthma, chronic bronchitis, and pulmonary emphysema. It acts by stimulating beta-2 adrenergic receptors in the airways, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. Clinical studies have demonstrated significant improvements in pulmonary function metrics, such as forced expiratory volume in one second (FEV1), following administration of albuterol via nebulization or inhalers .
2. Efficacy in Pediatric Patients
Research has shown that albuterol is effective in pediatric populations. In a study involving children aged 3 years and older with asthma, nebulized albuterol resulted in clinically significant increases in FEV1 within minutes of administration. For instance, a short-term study indicated that children receiving albuterol exhibited a mean percent change in FEV1 that exceeded placebo effects significantly .
3. Management of Exercise-Induced Bronchospasm
Albuterol is also utilized to prevent exercise-induced bronchospasm (EIB). It is recommended that patients administer the drug 15-30 minutes prior to physical activity to achieve optimal bronchodilation during exercise .
Novel Delivery Systems
1. Multidose Dry Powder Inhaler
The development of the Albuterol Multidose Dry Powder Inhaler (MDPI) represents a significant advancement in drug delivery systems. The MDPI formulation provides comparable efficacy to traditional metered-dose inhalers while improving patient compliance due to its ease of use. Clinical evaluations have confirmed that MDPI delivers effective doses of albuterol with fewer adverse effects compared to other formulations .
2. Combination Therapies
Recent innovations include the combination of albuterol with other therapeutic agents. The Airsupra inhalation aerosol combines albuterol and budesonide, targeting both acute bronchoconstriction and inflammation in asthma patients. Analytical methods have been developed to quantify both components effectively, which enhances quality control in pharmaceutical formulations .
Safety and Side Effects
While albuterol is generally well-tolerated, some studies have identified potential adverse effects associated with long-term use. Research indicates that prolonged exposure may lead to increased airway responsiveness and other complications in susceptible individuals . Monitoring for cardiovascular side effects is also critical, as they can occur more frequently with certain delivery methods compared to others .
Case Studies
1. Pediatric Case Study
A case study involving an 11-year-old girl with asthma highlighted the effectiveness of albuterol compared to levalbuterol (Xopenex HFA). The patient experienced significant relief from symptoms and improvement in pulmonary function tests following the administration of albuterol, demonstrating its efficacy in managing acute asthma exacerbations .
2. Comparative Study on Saline Solutions
In another study comparing nebulized albuterol delivered in normal saline versus hypertonic saline solutions, results indicated that hypertonic saline enhanced the bronchodilator effect significantly more than normal saline. This finding suggests that formulation adjustments can optimize therapeutic outcomes for patients with asthma .
作用机制
Albuterol hydrochloride exerts its effects by selectively stimulating β2-adrenergic receptors in the lungs. This activation increases cyclic AMP levels, which in turn activates protein kinase A. Protein kinase A inhibits the phosphorylation of myosin and reduces intracellular calcium levels, leading to relaxation of airway smooth muscles . This mechanism helps alleviate bronchospasm and improve airflow in patients with obstructive airway diseases .
相似化合物的比较
Terbutaline: Another β2-adrenergic receptor agonist used for similar indications.
Levalbuterol: The R-enantiomer of albuterol, which is also used to treat bronchospasm.
Salbutamol: The international nonproprietary name for albuterol.
Uniqueness: Albuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors, which minimizes cardiac side effects compared to non-selective β-agonists . Its rapid onset of action and effectiveness in relieving acute bronchospasm make it a preferred choice for many patients .
生物活性
Albuterol hydrochloride, a selective β2-adrenergic agonist, is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its ability to stimulate β2-adrenergic receptors in bronchial smooth muscle, leading to relaxation and dilation of the airways. This article explores the detailed biological activity of this compound, supported by research findings, case studies, and data tables.
Albuterol exerts its effects by binding to β2-adrenergic receptors, which are predominantly located in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn leads to muscle relaxation. Albuterol shows a preferential effect on β2-receptors compared to β1-receptors, minimizing cardiovascular side effects commonly associated with non-selective β-agonists .
Pharmacological Studies
In Vitro and In Vivo Studies
Research has demonstrated that albuterol significantly improves airway responsiveness and reduces bronchoconstriction. A study highlighted that albuterol treatment resulted in a notable increase in forced expiratory volume (FEV1) among patients with asthma. For instance, a dose of 15 mg of albuterol induced an average increase of 82% in FEV1 over six hours .
Effects on Inflammation
Albuterol also influences inflammatory pathways. In a study involving allergically inflamed airways, it was found that long-term use could lead to increased airway hyperresponsiveness (AHR) and increased inflammatory cell counts in bronchoalveolar lavage fluid (BALF) . Specifically, eosinophil counts were elevated post-treatment, indicating a potential pro-inflammatory effect under certain conditions.
Clinical Efficacy
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy of albuterol. For example, a multicenter study involving children aged 4-11 years demonstrated significant reductions in the use of rescue inhalers when patients were treated with albuterol compared to placebo . The results showed that patients receiving albuterol had a 36% increase in days without rescue medication.
Study | Population | Treatment | Outcome |
---|---|---|---|
ABS-AS-301 | Adults with asthma | Albuterol MDPI 180 mcg | Significant increase in FEV1 compared to placebo |
ABS-AS-302 | Children 4-11 years | Albuterol MDPI | Reduced need for rescue inhalers |
Study on AHR | Mice models | Albuterol (R/S isomers) | Increased AHR and eosinophil counts |
Safety Profile
While albuterol is generally well-tolerated, it can cause side effects such as tachycardia, tremors, and headache. In clinical trials, serious adverse events were similar between albuterol and placebo groups . The most common adverse events included upper respiratory infections and nasopharyngitis.
属性
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965587 | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51293-66-4 | |
Record name | Salbutamol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51293-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albuterol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051293664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12862PDAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。